molecular formula C15H10N4O2 B11843858 (E)-N-(3-Nitrophenyl)-1-(quinoxalin-2-yl)methanimine CAS No. 104182-65-2

(E)-N-(3-Nitrophenyl)-1-(quinoxalin-2-yl)methanimine

Cat. No.: B11843858
CAS No.: 104182-65-2
M. Wt: 278.26 g/mol
InChI Key: UPTPDZISOSLMLV-UHFFFAOYSA-N
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Description

3-Nitro-N-(quinoxalin-2-ylmethylene)aniline is a heterocyclic aromatic compound with the molecular formula C15H10N4O2 and a molecular weight of 278.27 g/mol This compound is characterized by the presence of a quinoxaline ring, which is a nitrogen-containing heterocycle, and a nitro group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(quinoxalin-2-ylmethylene)aniline typically involves the condensation of quinoxaline-2-carbaldehyde with 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . The general reaction scheme can be represented as follows:

[ \text{Quinoxaline-2-carbaldehyde} + \text{3-nitroaniline} \rightarrow \text{3-Nitro-N-(quinoxalin-2-ylmethylene)aniline} ]

Industrial Production Methods

The synthesis involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(quinoxalin-2-ylmethylene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-Nitro-N-(quinoxalin-2-ylmethylene)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Nitro-N-(quinoxalin-2-ylmethylene)aniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The quinoxaline ring can also participate in binding interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog without the nitro and aniline substituents.

    3-Nitroaniline: Contains the nitro group but lacks the quinoxaline moiety.

    N-(quinoxalin-2-ylmethylene)aniline: Similar structure but without the nitro group.

Uniqueness

3-Nitro-N-(quinoxalin-2-ylmethylene)aniline is unique due to the combination of the quinoxaline ring and the nitro group, which imparts distinct chemical and biological properties.

Properties

CAS No.

104182-65-2

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

N-(3-nitrophenyl)-1-quinoxalin-2-ylmethanimine

InChI

InChI=1S/C15H10N4O2/c20-19(21)13-5-3-4-11(8-13)16-9-12-10-17-14-6-1-2-7-15(14)18-12/h1-10H

InChI Key

UPTPDZISOSLMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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